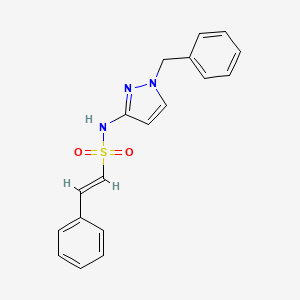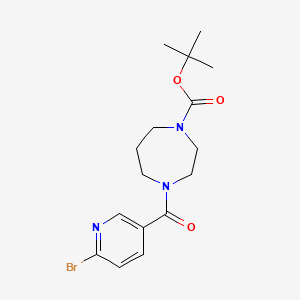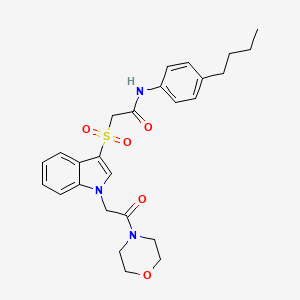
(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide” is a compound that falls under the category of pyrazoles . Pyrazoles are a class of five-membered heterocycles that consist of three carbon atoms and two nitrogen atoms in adjacent positions . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of pyrazoles, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, often involves traditional procedures . For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine were synthesized using a specific scheme and evaluated for antitumor potential .Molecular Structure Analysis
The molecular structure of pyrazoles, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, is characterized by a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, are known to exhibit a variety of chemical reactions . For instance, 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives were synthesized and evaluated for their inhibitory activity toward sodium glucose co-transporter 1 (SGLTs) .Physical And Chemical Properties Analysis
Pyrazoles, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, are weak bases, with a pKb of 11.5 (pKa of the conjugated acid 2.49 at 25°C) . They are often crystalline and colorless in nature .Scientific Research Applications
Photodynamic Therapy and Photosensitizers
The development of new photosensitizers with high singlet oxygen quantum yields for photodynamic therapy (PDT) is a critical area of research. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds demonstrated excellent photophysical and photochemical properties in dimethyl sulfoxide, making them promising candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy. Their remarkable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield highlight their potential in PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibitors
Research into benzenesulfonamide derivatives has led to significant discoveries in the inhibition of carbonic anhydrase (CA), an enzyme critical for physiological processes. Nocentini et al. (2016) synthesized two series of benzenesulfonamide-containing compounds that incorporate phenyl-1,2,3-triazole moieties. These compounds were found to be low nanomolar or subnanomolar inhibitors of human carbonic anhydrase isoforms II, IX, and XII. Computational and X-ray crystallographic studies helped rationalize the inhibitory effects, with some derivatives showing significant intraocular pressure-lowering activity, potentially useful in treating glaucoma (Nocentini et al., 2016).
Antimicrobial Agents
The antimicrobial properties of benzenesulfonamide-based compounds have been explored in several studies. Singh and Sharma (2014) synthesized and characterized benzenesulfonamide-based bipyrazoles, evaluating their antimicrobial activities. Compounds exhibited varying degrees of antibacterial activity compared to the standard drug Ofloxacin, indicating their potential as novel antimicrobial agents (Singh & Sharma, 2014).
Future Directions
Given the broad spectrum of biological activities exhibited by pyrazoles, there is significant interest in further studying these compounds, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, for potential therapeutic applications . This includes the development of new synthetic methods and the exploration of their biological activities .
properties
IUPAC Name |
(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-24(23,14-12-16-7-3-1-4-8-16)20-18-11-13-21(19-18)15-17-9-5-2-6-10-17/h1-14H,15H2,(H,19,20)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSMFNWFUBDUSX-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate](/img/structure/B2878704.png)
![2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B2878707.png)
![3-Benzyl-8-((2-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2878708.png)
![3,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2878709.png)
![2-[[2-(3-Bromophenyl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B2878710.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2878711.png)



![Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-](/img/structure/B2878717.png)


![[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B2878723.png)